(R)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate
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Overview
Description
®-tert-Butyl (1-acetylpiperidin-3-yl)carbamate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-acetylpiperidin-3-yl)carbamate typically involves the reaction of ®-1-acetylpiperidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-acetylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce piperidines .
Scientific Research Applications
®-tert-Butyl (1-acetylpiperidin-3-yl)carbamate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-acetylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The piperidine ring is essential for its biological activity, as it can interact with various enzymes and receptors in the body. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate: The enantiomer of the compound, which may have different biological activities.
Piperidine-3-carboxylate derivatives: These compounds share a similar piperidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
®-tert-Butyl (1-acetylpiperidin-3-yl)carbamate is unique due to its specific stereochemistry and the presence of the tert-butyl carbamate group. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-acetylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-9(15)14-7-5-6-10(8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16)/t10-/m1/s1 |
InChI Key |
KFOQNVCQLLARFM-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)N1CCCC(C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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